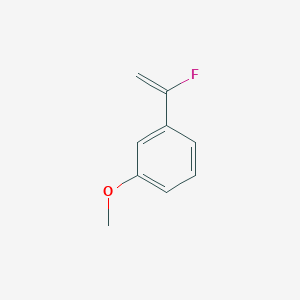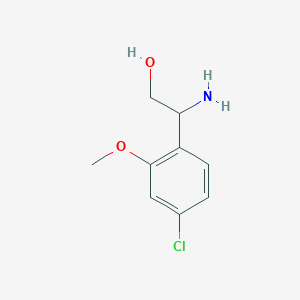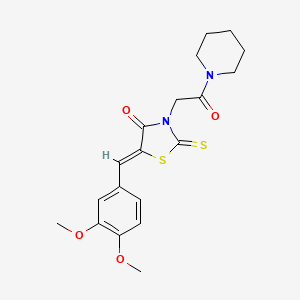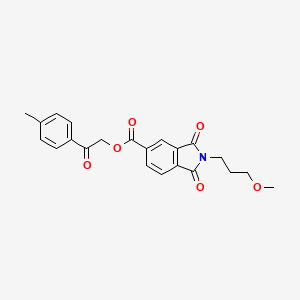
1-(1-Fluorovinyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-Fluorovinyl)-3-methoxybenzene” is likely to be a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
A modular approach to N-substituted 4-(1-fluorovinyl)triazoles is described. In situ desilylation and Cu-catalyzed ligation reaction of TMS-protected α-fluoropropargyl benzothiazole sulfone with aryl, alkyl, and metallocenyl azides furnished second-generation .Molecular Structure Analysis
The molecular structure of similar compounds like “(1-Fluorovinyl)benzene” has been analyzed . The molecular formula is C8H7F .Chemical Reactions Analysis
A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provided (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(1-Fluorovinyl)benzene” have been analyzed . It has a density of 1.0±0.1 g/cm3, boiling point of 155.2±19.0 °C at 760 mmHg, and a flash point of 32.6±14.6 °C .Applications De Recherche Scientifique
Chemical Interaction Studies
1-(1-Fluorovinyl)-3-methoxybenzene, as part of a broader group of fluoro- and methoxy-substituted benzene compounds, has been explored in various chemical interaction studies. For example, the formation and reactivity of novel ions derived from fluorobenzene and methoxybenzene have been investigated (Dahlke & Kass, 1992). These studies provide insights into proton transfer mechanisms and the acidities of different ring positions in methoxybenzene.
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been examined. For instance, the inclination angles between fluorobenzene and methoxybenzene rings and their interactions in specific compounds have been detailed, highlighting the structural dynamics of these molecules (Saeed et al., 2009).
Fluorescence Monitoring
In a related field, the development of fluorogenic aldehydes incorporating a triazole moiety, useful for monitoring aldol reactions through fluorescence changes, has been reported. These studies involve methoxybenzene derivatives, indicating their potential in fluorescence-based chemical analysis (Guo & Tanaka, 2009).
Gold(I) Catalysis
Research involving gold(I) fluoride complexes has explored the reversible formation of (β-fluorovinyl)gold(I) species, with fluorovinyl complexes formed from reactions with alkynes. These studies are significant for understanding the catalytic mechanisms and potential synthesis methods involving fluorovinyl and methoxybenzene groups (Akana et al., 2007).
Gas Phase Reactions
The gas phase reactions of methoxybenzene, particularly with ozone, have been theoretically studied. This research provides insights into the environmental impact and reaction kinetics of methoxybenzene compounds in the atmosphere (Sun et al., 2016).
Electrophilic Aromatic Substitution
The ability of fluorinated triazinium compounds to effectively fluorinate aromatic substrates such as methoxybenzene has been explored, demonstrating the potential for targeted chemical modifications in synthetic chemistry (Banks et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(1-fluoroethenyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTKAOUCSLDFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2464190.png)


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2464193.png)

![2,4-dichloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2464197.png)
![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)
methanone](/img/structure/B2464201.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)



